Increased Stereochemical Complexity vs. Unsubstituted Prolinol: Diastereomer Count and Chiral Center Analysis
Compared to pyrrolidin-2-ylmethanol (prolinol, CAS 23356-96-9), which contains a single chiral center and yields only two enantiomers, (3-methylpyrrolidin-2-yl)methanol possesses two stereogenic centers (C2 and C3), producing up to four distinct stereoisomers (two diastereomeric pairs) [1]. The CAS 1248551-34-9 product is explicitly supplied as a mixture of diastereomers, providing a cost‑effective entry point for non‑stereospecific applications while still offering the option to procure individual, stereochemically pure isomers (e.g., (2R,3S)‑CAS 2554776-14-4) for asymmetric synthesis . This dual accessibility — a diastereomeric mixture for screening and single isomers for optimization — is not available with the mono‑stereocenter prolinol scaffold.
| Evidence Dimension | Number of stereogenic centers and accessible stereoisomers |
|---|---|
| Target Compound Data | Two stereogenic centers; up to four stereoisomers; supplied as diastereomeric mixture (CAS 1248551-34-9) and as isolated enantiomers (e.g., CAS 2554776-14-4) |
| Comparator Or Baseline | Prolinol (pyrrolidin-2-ylmethanol): One stereogenic center; two enantiomers only |
| Quantified Difference | 2× increase in stereocenters; 2× increase in total possible stereoisomers |
| Conditions | Structural comparison based on PubChem records and vendor product specifications |
Why This Matters
Greater stereochemical complexity allows researchers to explore a wider chiral space in early‑stage drug discovery and to fine‑tune enantioselective transformations without switching to an entirely different scaffold.
- [1] PubChem CID 19822527: (3-Methylpyrrolidin-2-yl)methanol stereochemistry data; PubChem CID 90908: pyrrolidin-2-ylmethanol. View Source
